molecular formula C14H16N4O B12755335 5-Butyl-1-methyl-1H-triazolo(4,5-c)quinolin-4(5H)-one CAS No. 133306-23-7

5-Butyl-1-methyl-1H-triazolo(4,5-c)quinolin-4(5H)-one

Cat. No.: B12755335
CAS No.: 133306-23-7
M. Wt: 256.30 g/mol
InChI Key: ALYJSGJFRZYQBS-UHFFFAOYSA-N
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Description

5-Butyl-1-methyl-1H-triazolo(4,5-c)quinolin-4(5H)-one: is a heterocyclic compound that belongs to the class of triazoloquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-1-methyl-1H-triazolo(4,5-c)quinolin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include:

    Starting Materials: Appropriate quinoline and triazole derivatives.

    Reaction Conditions: Cyclization reactions often require catalysts, specific temperatures, and solvents to facilitate the formation of the triazoloquinoline ring.

Industrial Production Methods

Industrial production methods would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinoline N-oxides.

    Reduction: Reduction reactions could lead to the formation of dihydroquinoline derivatives.

    Substitution: Various substitution reactions might occur on the quinoline or triazole rings, depending on the reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used, but could include various substituted quinoline and triazole derivatives.

Scientific Research Applications

5-Butyl-1-methyl-1H-triazolo(4,5-c)quinolin-4(5H)-one: may have several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial, antiviral, or anticancer activities.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, affecting various pathways and processes within cells.

Comparison with Similar Compounds

Similar Compounds

    1H-Triazolo(4,5-c)quinolin-4(5H)-one: Lacks the butyl and methyl substituents.

    5-Butyl-1H-triazolo(4,5-c)quinolin-4(5H)-one: Lacks the methyl substituent.

    1-Methyl-1H-triazolo(4,5-c)quinolin-4(5H)-one: Lacks the butyl substituent.

Uniqueness

The presence of both butyl and methyl groups in 5-Butyl-1-methyl-1H-triazolo(4,5-c)quinolin-4(5H)-one may confer unique properties, such as increased lipophilicity or specific interactions with biological targets, distinguishing it from other similar compounds.

Properties

CAS No.

133306-23-7

Molecular Formula

C14H16N4O

Molecular Weight

256.30 g/mol

IUPAC Name

5-butyl-1-methyltriazolo[4,5-c]quinolin-4-one

InChI

InChI=1S/C14H16N4O/c1-3-4-9-18-11-8-6-5-7-10(11)13-12(14(18)19)15-16-17(13)2/h5-8H,3-4,9H2,1-2H3

InChI Key

ALYJSGJFRZYQBS-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2C3=C(C1=O)N=NN3C

Origin of Product

United States

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